molecular formula C6H11NO5 B042166 N-(Methoxycarbonyl)-L-serine Methyl Ester CAS No. 96854-24-9

N-(Methoxycarbonyl)-L-serine Methyl Ester

Cat. No. B042166
CAS RN: 96854-24-9
M. Wt: 177.16 g/mol
InChI Key: ZJGPAXKSMSICGP-BYPYZUCNSA-N
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Description

Esters are a class of organic compounds that are derived from carboxylic acids . An ester is formed when a carboxylic acid reacts with an alcohol in a process known as esterification . In the case of “N-(Methoxycarbonyl)-L-serine Methyl Ester”, it would be an ester derived from the amino acid L-serine.


Synthesis Analysis

Esters can be synthesized through a process called esterification. This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst .


Chemical Reactions Analysis

Esters undergo various reactions, including hydrolysis, reduction, and the Claisen condensation . Hydrolysis, either by aqueous acid or base, yields a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters are polar molecules but they do not form hydrogen bonds with each other, hence they have lower boiling points than carboxylic acids of similar sizes . Their solubility in water decreases with increasing molecular weight .

Safety And Hazards

The safety and hazards associated with an ester would depend on its specific structure. Some esters can be irritants and may be harmful if swallowed or inhaled .

Future Directions

The future directions in the study of esters like “N-(Methoxycarbonyl)-L-serine Methyl Ester” could involve exploring their potential applications in various fields such as medicine, biochemistry, and materials science .

properties

IUPAC Name

methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGPAXKSMSICGP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methoxycarbonyl)-L-serine Methyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T ITAYA, A MIZUTANI, N WATANABE - … and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
Treatment of 1-benzyl-7-(hydroxymethyl) wye (8) with PBr 3 in the presence of Ph 3 P gave the phosphonium bromide 9 in good yield, Heating 9 and Me 2 CHCHO (7) in MeOH in the …
Number of citations: 12 www.jstage.jst.go.jp

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